4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride
Overview
Description
“4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride” is a chemical compound with the molecular formula C10H17N3O · HCl . It has a molecular weight of 231.72 . This compound is a derivative of piperidine with a substituted oxadiazole ring .
Molecular Structure Analysis
The molecular structure of “4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride” can be represented by the SMILES stringCC(C)C1=NOC(C2CCNCC2)=N1.Cl
. This indicates that the compound contains an isopropyl group attached to an oxadiazole ring, which is further connected to a piperidine ring . Physical And Chemical Properties Analysis
This compound is a solid . Its empirical formula is C10H17N3O · HCl . The InChI key, which is a unique identifier for chemical substances, isMBXMTEBIYCAIMW-UHFFFAOYSA-N
.
Scientific Research Applications
Antibacterial Applications : Compounds containing the 1,3,4-oxadiazole moiety, similar to 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride, have been found to exhibit moderate to significant antibacterial activity. For instance, Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and reported their antimicrobial effects against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Antiproliferative Properties : Krasavin et al. (2014) discovered a new class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors. These compounds have shown efficacy in antiproliferative assays and could potentially contribute to cancer research (Krasavin et al., 2014).
Chemical Stability and Reactivity : Kayukova et al. (2018) studied the chemical stability of 1,2,4-oxadiazoles, similar to the compound , under various conditions. Their research provides insights into the reactivity and potential applications of these compounds in various chemical reactions (Kayukova et al., 2018).
Enzyme Inhibition Activity : Compounds with a 1,3,4-oxadiazole structure have been investigated for their enzyme inhibition properties. Khalid et al. (2016) synthesized 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and screened them against butyrylcholinesterase (BChE) enzyme, showing potential applications in neurodegenerative diseases (Khalid et al., 2016).
Antifungal Applications : Compounds bearing 1,2,4-oxadiazole and piperidine ring structures have shown significant antifungal activities. Sangshetti and Shinde (2011) synthesized novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles and evaluated their antifungal activities, highlighting the potential of these compounds in antifungal drug development (Sangshetti & Shinde, 2011).
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral according to the GHS06 Signal Word Danger . The hazard statements include H301, and the precautionary statements include P301 + P310 . This indicates that the compound is toxic if swallowed and that in case of swallowing, one should immediately call a poison center or doctor .
properties
IUPAC Name |
5-piperidin-4-yl-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.ClH/c1-7(2)9-12-10(14-13-9)8-3-5-11-6-4-8;/h7-8,11H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXMTEBIYCAIMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694682 | |
Record name | 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride | |
CAS RN |
733751-26-3 | |
Record name | 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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